2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-methoxyphenol is a chemical compound that belongs to the class of phenolic pyrimidines. This compound is characterized by the presence of a bromophenyl group attached to a pyrimidine ring, which is further connected to a methoxyphenol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-methoxyphenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Methoxylation: The methoxy group is introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol: Similar structure with a chlorine atom instead of bromine.
2-[5-(4-Fluorophenyl)pyrimidin-4-yl]-5-methoxyphenol: Similar structure with a fluorine atom instead of bromine.
2-[5-(4-Methylphenyl)pyrimidin-4-yl]-5-methoxyphenol: Similar structure with a methyl group instead of bromine.
Uniqueness
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-methoxyphenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C17H13BrN2O2 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-13-6-7-14(16(21)8-13)17-15(9-19-10-20-17)11-2-4-12(18)5-3-11/h2-10,21H,1H3 |
InChI Key |
YDMFGEPKYIJEGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.